molecular formula C7HF7 B1586164 2,3,4,6-Tetrafluorobenzotrifluoride CAS No. 5360-82-7

2,3,4,6-Tetrafluorobenzotrifluoride

Cat. No. B1586164
CAS RN: 5360-82-7
M. Wt: 218.07 g/mol
InChI Key: TXCAZKMXLKWUTK-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorobenzotrifluoride is a fluorinated organic compound . It belongs to the class of fluorinated organic compounds. It is used as an intermediate in organic syntheses .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetrafluorobenzotrifluoride is C7HF7 . The molecular weight is 218.07 g/mol.


Physical And Chemical Properties Analysis

2,3,4,6-Tetrafluorobenzotrifluoride is a clear colorless to slightly yellow liquid . It is not miscible or difficult to mix in water .

Scientific Research Applications

Electrophilic Trifluoromethylating Agents

2,3,4,6-Tetrafluorobenzotrifluoride derivatives serve as potent electrophilic trifluoromethylating agents. Umemoto and Ishihara (1993) synthesized S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts by direct fluorination. These compounds were shown to be highly reactive trifluoromethylating agents, useful in a variety of organic synthesis applications, highlighting the compound's role in introducing trifluoromethyl groups to other molecules (Umemoto & Ishihara, 1993).

Hydrogen for Fluorine Exchange

Maron et al. (2005) explored the hydrogen for fluorine exchange in C6F6 and C6F5H by monomeric complexes, demonstrating a key reaction pathway involving 2,3,4,6-Tetrafluorobenzotrifluoride derivatives. This process is significant for the synthesis of less fluorinated benzene derivatives, which have applications in medicinal chemistry and material science (Maron et al., 2005).

Postpolymerization Modification

Noy et al. (2019) demonstrated the use of 2,3,4,5,6-pentafluorobenzyl derivatives for efficient postpolymerization modification of polymers. They showed that the para-fluoride of these derivatives could be substituted with sodium azide, leading to versatile precursors for onward modifications. This application underscores the potential of 2,3,4,6-Tetrafluorobenzotrifluoride in the development of functional polymers (Noy et al., 2019).

Catalytic Hydrodefluorination

Vela et al. (2005) explored the use of low-coordinate iron(II) fluoride complexes for catalytic hydrodefluorination of fluorocarbons. They highlighted the catalytic potential of these complexes in selectively hydrodefluorinating perfluorinated aromatic compounds to less fluorinated products. This research indicates the crucial role of 2,3,4,6-Tetrafluorobenzotrifluoride derivatives in environmental chemistry, particularly in the degradation of persistent organic pollutants (Vela et al., 2005).

Tetrafluoroborate Anion BF Bond Activation

Nielsen et al. (2003) reported on the tetrafluoroborate anion boron–fluorine bond activation, leading to the formation of a boron trifluoride-nucleophilic heterocyclic carbene (NHC) adduct. This unique reaction pathway opens up new avenues for the synthesis of NHC complexes, which are valuable in catalysis and organic synthesis (Nielsen et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, 2,3,4,5-Tetrafluorobenzotrifluoride, advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7/c8-2-1-3(9)5(10)6(11)4(2)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCAZKMXLKWUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382143
Record name 3h-heptafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetrafluorobenzotrifluoride

CAS RN

5360-82-7
Record name 1,2,3,5-Tetrafluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5360-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3h-heptafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

252.5 g (1 mol) of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride (cf., for example, Zh. obshch. Khim., 37, 1686-1687 [1967]) and 86 g (1.05 mol) of sodium acetate in 1000 ml of glacial acetic acid are hydrogenated in the presence of 10 g of palladium-on-activated charcoal (5% strength) at a hydrogen pressure of 30 to 50 bar and 120° C. to constant pressure. For working-up, the catalyst is removed from the cold reaction mixture by filtration, and the residue is distilled. 210 g (96% of theory) of 2,3,4,6-tetrafluorobenzotrifluoride of boiling point 105°-106° C. and of refraction index nD20 =1.3770 are obtained.
Quantity
252.5 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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